

Magnetic Properties of Different Nickel Telluride Phases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel telluride

Cat. No.: B1630438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel tellurides (Ni-Te) represent a fascinating class of materials exhibiting a rich variety of crystallographic phases and stoichiometries, which in turn give rise to a diverse range of magnetic properties. The magnetic behavior of these compounds is highly sensitive to factors such as composition, crystal structure, and synthesis methodology, making them a subject of significant research interest. This technical guide provides a comprehensive overview of the magnetic properties of various **nickel telluride** phases, including NiTe , NiTe_2 , Ni_3Te_2 , and Ni_2Te_3 . It is designed to serve as a valuable resource for researchers and professionals working in materials science, condensed matter physics, and related fields, offering a detailed summary of quantitative magnetic data, experimental protocols, and visual representations of key concepts.

The magnetic characteristics of **nickel tellurides** span from paramagnetism and diamagnetism to ferromagnetism and antiferromagnetism, with some phases exhibiting a complex coexistence of magnetic orders. This variability makes them promising candidates for applications in spintronics, magnetic recording, and catalysis. Understanding the interplay between synthesis, structure, and magnetism is crucial for tailoring the properties of these materials for specific technological applications.

Crystalline Phases and Their Magnetic Behavior

The nickel-tellurium system is characterized by several stable and metastable phases, each with a unique crystal structure that dictates its intrinsic magnetic properties.

- NiTe (Nickel Monotelluride): This phase commonly crystallizes in the hexagonal NiAs-type structure. The magnetic properties of NiTe are particularly sensitive to its stoichiometry and the method of preparation. Reports in the literature describe NiTe as exhibiting antiferromagnetic, paramagnetic, and even ferromagnetic behavior.^[1] This variability is attributed to the presence of nickel vacancies or interstitials within the crystal lattice, which can significantly alter the magnetic exchange interactions.
- NiTe₂ (Nickel Ditelluride): NiTe₂ typically adopts the CdI₂-type layered hexagonal crystal structure. In its bulk form, NiTe₂ is generally considered a paramagnetic metal.^[2] However, at low temperatures, nanostructured forms of NiTe₂, such as nanowires, have been shown to exhibit ferromagnetic ordering.^[1] This emergence of ferromagnetism in nanoscale NiTe₂ is attributed to surface effects and the increased influence of magnetic anisotropy.^[1] The Curie temperature for these ferromagnetic nanostructures has been observed to be around 22 K.
^[1]
- Ni₃Te₂: This nickel-rich phase possesses a more complex monoclinic crystal structure. Studies on Ni₃Te₂ single crystals have revealed the coexistence of weak ferromagnetism and antiferromagnetism at low temperatures.^[3] This complex magnetic behavior suggests the presence of competing magnetic interactions within the material.
- Ni₂Te₃: This phase has been synthesized via mechanochemical methods and has been shown to exhibit ferromagnetic behavior at room temperature.^[4]

Quantitative Magnetic Data

The following tables summarize the quantitative magnetic data for various **nickel telluride** phases as reported in the literature. It is important to note that these values can vary significantly depending on the synthesis method, stoichiometry, and morphology of the material.

Table 1: Magnetic Properties of Mechanochemically Synthesized **Nickel Tellurides** at Room Temperature^[4]

Phase	Intrinsic Coercivity (Hc) [Oe]	Remanent Magnetization (Mr) [10 ⁻³ emu/g]
NiTe	134	30.8
NiTe ₂	131	35.9
Ni ₂ Te ₃	121	5.1

Table 2: Low-Temperature Magnetic Properties of NiTe₂ Nanowires[1]

Property	Value
Curie Temperature (TC)	~22 K
Saturation Magnetization (Ms) at 10 K	1.10 μ B/Ni atom
Coercivity (Hc) at 10 K	2 kOe

Experimental Protocols

The characterization of the magnetic properties of **nickel telluride** phases involves a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials as a function of magnetic field and temperature.

Objective: To measure the magnetic moment of a sample and determine parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

Methodology:

- **Sample Preparation:** A small amount of the powdered **nickel telluride** sample is packed into a non-magnetic sample holder (e.g., a gelatin capsule or a plastic straw). The mass of the sample is accurately measured. For thin films or single crystals, the sample is mounted on a suitable substrate.

- **Instrument Setup:** The sample holder is attached to the sample rod of the VSM, which is then inserted into the magnetometer. The system is typically evacuated and then filled with a heat-exchange gas (e.g., helium) if low-temperature measurements are required.
- **Measurement:** The sample is made to vibrate at a constant frequency within a uniform magnetic field. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.
- **Hysteresis Loop Measurement:** The external magnetic field is swept from a large positive value to a large negative value and back again. The induced voltage is measured at each field point, and the data is converted to magnetic moment.
- **Data Analysis:** The magnetic moment is normalized by the sample mass to obtain the magnetization in emu/g. The saturation magnetization, remanence, and coercivity are extracted from the resulting M-H hysteresis loop.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique used to measure very small magnetic moments, making it ideal for studying weakly magnetic materials or samples with low magnetic signals.

Objective: To obtain high-precision measurements of magnetic susceptibility, magnetization, and their temperature dependence.

Methodology:

- **Sample Preparation:** Similar to VSM, a small, accurately weighed amount of the sample is placed in a gelatin capsule or a straw. It is crucial to ensure the sample is securely fixed to prevent any movement during measurement.
- **Measurement Procedure (e.g., Temperature-Dependent Susceptibility):**
 - **Zero-Field Cooling (ZFC):** The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

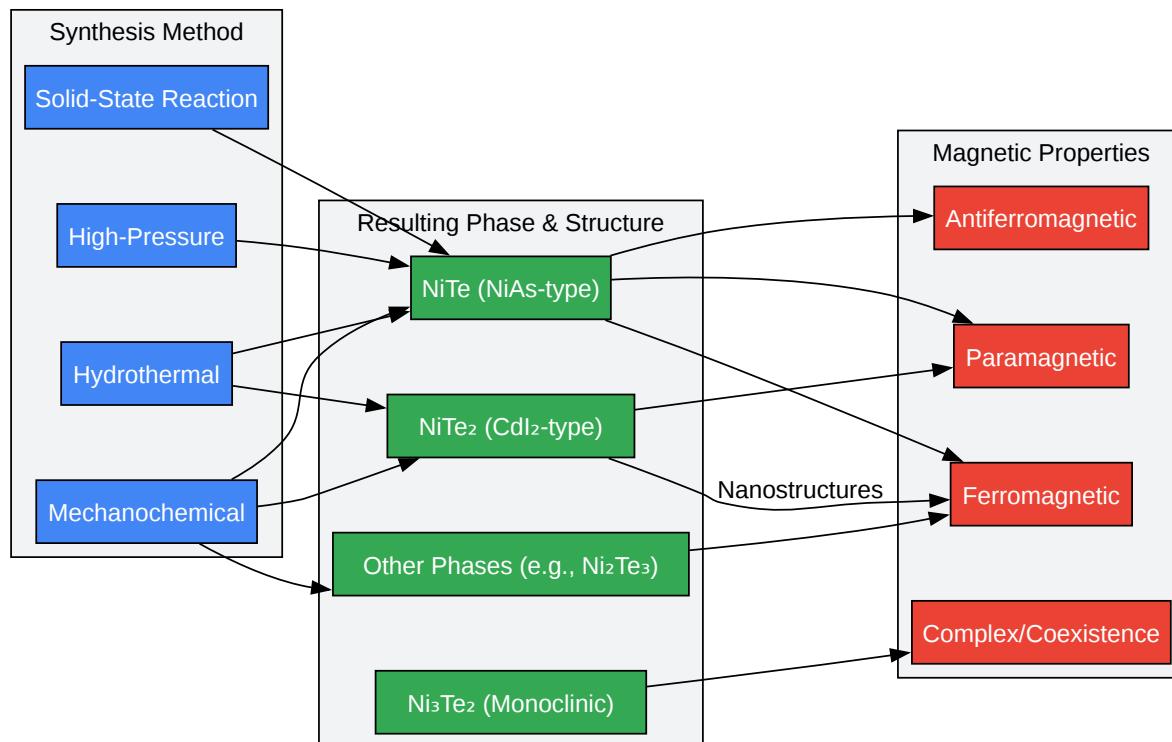
- Applying Field: At the lowest temperature, a small DC magnetic field (e.g., 100 Oe) is applied.
- Data Collection (ZFC curve): The magnetic moment of the sample is measured as the temperature is slowly increased.
- Field Cooling (FC): The sample is then cooled back down to the lowest temperature in the presence of the same magnetic field.
- Data Collection (FC curve): The magnetic moment is measured again as the temperature is increased.
- Data Analysis: The magnetic moment data is converted to magnetic susceptibility ($\chi = M/H$). The ZFC and FC curves can reveal information about magnetic ordering temperatures (Curie or Néel temperature) and the presence of magnetic frustration or superparamagnetism.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a material, providing information about the arrangement of these moments.

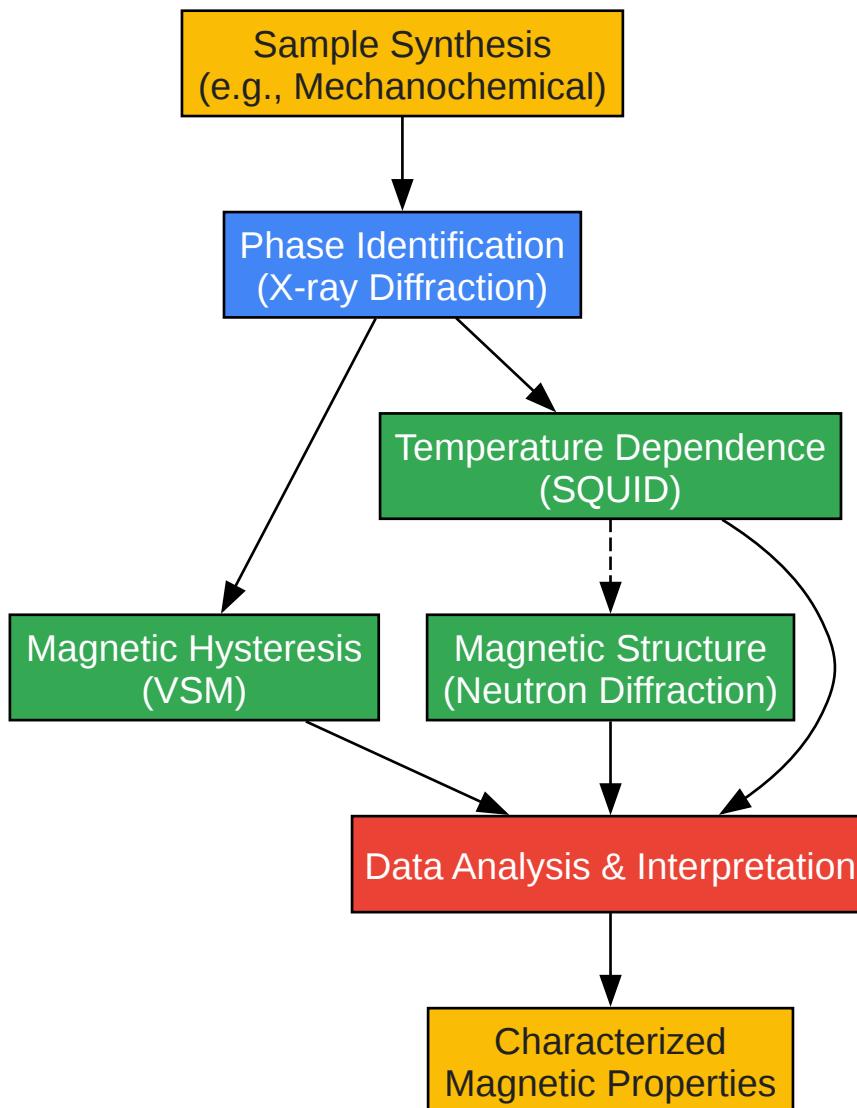
Objective: To determine the magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the direction and magnitude of the magnetic moments on the nickel atoms.

Methodology:


- Sample Preparation: A relatively large amount of powdered sample (typically a few grams) is required. The sample is loaded into a sample holder made of a material that is transparent to neutrons (e.g., vanadium).
- Data Collection: The sample is placed in a neutron beam. The scattered neutrons are detected at various angles (2θ). Diffraction patterns are collected at different temperatures, both above and below the magnetic ordering temperature.
- Data Analysis:

- The diffraction pattern collected above the ordering temperature contains only nuclear Bragg peaks, which are used to refine the crystal structure.
- The diffraction pattern collected below the ordering temperature contains both nuclear and magnetic Bragg peaks.
- By subtracting the high-temperature (paramagnetic) pattern from the low-temperature pattern, the magnetic contribution can be isolated.
- The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic unit cell and the arrangement of the magnetic moments within that cell through a process of model refinement.

Visualizations


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of **nickel telluride** magnetic properties.

[Click to download full resolution via product page](#)

Caption: Relationship between synthesis, crystal structure, and magnetic properties of **nickel tellurides**.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for characterizing the magnetic properties of **nickel tellurides**.

Conclusion

The magnetic properties of **nickel tellurides** are intricately linked to their stoichiometry, crystal structure, and the synthetic route employed for their preparation. This guide has provided a consolidated overview of the diverse magnetic behaviors observed in different **nickel telluride** phases, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the relationships between material synthesis, structure, and magnetism, as well as the typical workflow for their characterization.

As research in this area continues, a deeper understanding of these complex materials will undoubtedly pave the way for their application in next-generation technologies. The data and methodologies presented herein are intended to serve as a foundational resource for scientists and researchers contributing to this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Interface Superconductivity in a Dirac Semimetal NiTe₂ - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Magnetic Properties of Different Nickel Telluride Phases: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630438#magnetic-properties-of-different-nickel-telluride-phases\]](https://www.benchchem.com/product/b1630438#magnetic-properties-of-different-nickel-telluride-phases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com